3-Quinolinecarbonitrile, 6-bromo-8-fluoro-4-hydroxy-
CAS No.: 61337-66-4
Cat. No.: VC15912196
Molecular Formula: C10H4BrFN2O
Molecular Weight: 267.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61337-66-4 |
|---|---|
| Molecular Formula | C10H4BrFN2O |
| Molecular Weight | 267.05 g/mol |
| IUPAC Name | 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carbonitrile |
| Standard InChI | InChI=1S/C10H4BrFN2O/c11-6-1-7-9(8(12)2-6)14-4-5(3-13)10(7)15/h1-2,4H,(H,14,15) |
| Standard InChI Key | CPBHOXLHERCFLB-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C2=C1C(=O)C(=CN2)C#N)F)Br |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
3-Quinolinecarbonitrile, 6-bromo-8-fluoro-4-hydroxy- (CAS: 61337-66-4) is a halogenated quinoline derivative with the molecular formula C₁₀H₄BrFN₂O and a molecular weight of 267.05 g/mol . Its systematic IUPAC name is 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carbonitrile, reflecting the substituents on the quinoline backbone: a bromine atom at position 6, fluorine at position 8, a hydroxyl group at position 4, and a carbonitrile moiety at position 3 . The compound’s SMILES notation (C1=C(C=C(C2=C1C(=O)C(=CN2)C#N)F)Br) and InChIKey (CPBHOXLHERCFLB-UHFFFAOYSA-N) further delineate its atomic connectivity .
Crystallographic and Stereochemical Features
The compound exhibits a planar quinoline core with substituents arranged in a configuration that minimizes steric hindrance. The hydroxyl group at position 4 participates in intramolecular hydrogen bonding with the adjacent carbonyl oxygen, stabilizing the keto-enol tautomer . XLogP3-AA calculations indicate a moderate lipophilicity (2.3), suggesting balanced solubility in polar and nonpolar solvents . The absence of stereocenters (as confirmed by 0 undefined atom/bond stereocenters) simplifies its stereochemical profile .
Physicochemical Properties
Computed Physicochemical Metrics
Key physicochemical properties, derived from PubChem’s computational tools, are summarized below:
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 267.05 g/mol | |
| XLogP3-AA | 2.3 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 4 | |
| Topological Polar Surface Area | 52.9 Ų | |
| Heavy Atom Count | 15 |
The topological polar surface area (52.9 Ų) underscores its potential permeability across biological membranes, while the hydrogen bond donor/acceptor counts correlate with its reactivity in nucleophilic and electrophilic interactions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume